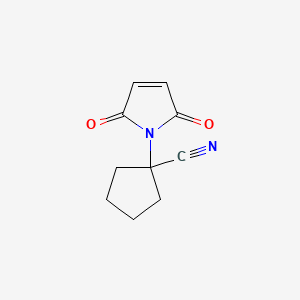
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine
Übersicht
Beschreibung
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine is a chemical compound belonging to the pyrimidine class, which are heterocyclic aromatic organic compounds similar to pyridine. This compound has gained attention in various fields, including medicinal chemistry, due to its potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine typically involves the reaction of 2-methylpyrimidine with 4-ethylpiperazine in the presence of a chlorinating agent. The reaction conditions may include heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, and using a catalyst like hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Substituted derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on various cellular targets.
Medicine: It has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: The compound is used in the production of various chemical products and intermediates.
Wirkmechanismus
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine is similar to other pyrimidine derivatives, such as 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine and 4-chloro-6-(4-phenylpiperazin-1-yl)pyrimidine. its unique structure, particularly the presence of the ethyl group on the piperazine ring, distinguishes it from these compounds and may contribute to its distinct biological activity.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine
4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine
4-Chloro-6-(4-propylpiperazin-1-yl)pyrimidine
This comprehensive overview provides a detailed understanding of 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
4-chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-3-15-4-6-16(7-5-15)11-8-10(12)13-9(2)14-11/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWSHRDJYTVLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Phenethyloxy)benzyl]cyclopentanamine](/img/structure/B1532650.png)
![methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride](/img/structure/B1532651.png)




![{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid](/img/structure/B1532660.png)







